sodium;acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compound “sodium;acetate” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of compound “sodium;acetate” involves specific synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents .

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

化学反应分析

Types of Reactions: Compound “sodium;acetate” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols.

科学研究应用

Biotechnological Applications

Carbon Source for Culturing Bacteria

Sodium acetate serves as an effective carbon source in microbiological cultures. It enhances bacterial growth and is particularly useful in the fermentation process for producing various biochemicals.

DNA Isolation

In molecular biology, sodium acetate is utilized to increase the yield of DNA isolation through ethanol precipitation. It acts as a buffer that helps in the purification of nucleic acids, making it essential for genetic research and laboratory procedures .

Case Study: Acetate Oxidation

A study examined the metabolic effects of sodium acetate on human subjects. The findings indicated that sodium acetate ingestion resulted in a significant increase in energy expenditure without altering fat or carbohydrate utilization significantly, suggesting its role in metabolic processes .

Industrial Applications

Textile Industry

Sodium acetate is used to neutralize sulfuric acid waste streams and improve the quality of dyed fabrics. It acts as a photoresist agent in textile printing, enhancing the durability and color retention of fabrics .

Concrete Longevity

In construction, sodium acetate is employed as a sealant to protect concrete from water damage. Its hygroscopic properties allow it to penetrate concrete surfaces, providing a cost-effective and environmentally friendly alternative to traditional epoxy sealants .

Cleaning Agent

Sodium acetate effectively removes impurities such as rust and scale from metal surfaces, making it valuable in industrial cleaning applications .

Food Industry Applications

Preservative and Flavoring Agent

Sodium acetate is widely used as a preservative in food products due to its ability to inhibit bacterial growth. It also imparts a distinctive "salt and vinegar" flavor in snacks like potato chips. Additionally, it stabilizes pH levels during food processing, enhancing product shelf life .

Medical Applications

Electrolyte Replenishment

In medical settings, sodium acetate is administered intravenously to patients undergoing dialysis or those with hyponatremia (low sodium levels). It acts as a buffer to correct metabolic acidosis, proving effective in managing acid-base disorders without adverse effects typically associated with other treatments .

Agricultural Applications

Stress Mitigation in Plants

Recent research has shown that sodium acetate can alleviate salinity stress in plants by modulating physiological responses such as osmoregulation and antioxidant defense mechanisms. This application is crucial for developing sustainable agricultural practices to enhance crop resilience against abiotic stresses .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Biotechnology | Carbon source for bacteria; DNA isolation |

| Industrial | Textile dyeing; concrete sealing; cleaning agent |

| Food Industry | Preservative; flavoring agent; pH stabilizer |

| Medical | Electrolyte replenishment; treatment of metabolic acidosis |

| Agriculture | Alleviating salinity stress in crops |

作用机制

The mechanism of action of compound “sodium;acetate” involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

相似化合物的比较

Compound A: Shares a similar molecular structure but differs in its reactivity and applications.

Compound B: Has similar chemical properties but is used in different industrial processes.

Compound C: Exhibits similar biological activity but with different therapeutic potential.

Uniqueness: Compound “sodium;acetate” is unique due to its specific molecular structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

属性

IUPAC Name |

sodium;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-CGOMOMTCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

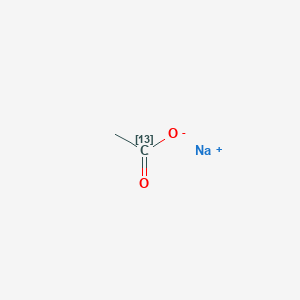

CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.026 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。